Polymyxin
Description
Polymyxins are cyclic lipopeptide antibiotics discovered in the 1940s, primarily used as last-resort agents against multidrug-resistant (MDR) Gram-negative pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae . The two clinically relevant polymyxins are polymyxin B (PMB) and this compound E (colistin). PMB is administered intravenously as a sulfate salt, comprising two major components, this compound B1 and B2, which differ by a single methyl group in their fatty acyl side chains . Both PMB and colistin disrupt bacterial membranes by binding to lipopolysaccharide (LPS), leading to cell lysis .
Despite their efficacy, polymyxins exhibit dose-limiting nephrotoxicity (incidence: 20–60%) and neurotoxicity (e.g., paresthesia, neuromuscular blockade) . These toxicities are linked to their cationic nature, which promotes accumulation in renal tubular cells and neuronal tissues .
Properties
CAS No. |
1406-11-7 |
|---|---|
Molecular Formula |
C48H82N16O14 |
Molecular Weight |
1107.3 g/mol |
IUPAC Name |
[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamic acid |
InChI |
InChI=1S/C48H82N16O14/c1-24(2)22-34-44(73)57-28(10-16-49)38(67)56-31(13-19-52)42(71)63-36(25(3)65)46(75)54-21-15-33(41(70)55-29(11-17-50)40(69)61-35(45(74)60-34)23-27-8-6-5-7-9-27)58-39(68)30(12-18-51)59-47(76)37(26(4)66)64-43(72)32(14-20-53)62-48(77)78/h5-9,24-26,28-37,62,65-66H,10-23,49-53H2,1-4H3,(H,54,75)(H,55,70)(H,56,67)(H,57,73)(H,58,68)(H,59,76)(H,60,74)(H,61,69)(H,63,71)(H,64,72)(H,77,78)/t25-,26-,28+,29+,30+,31+,32+,33+,34+,35-,36+,37+/m1/s1 |
InChI Key |
WGRSQPZAOZIPGC-VVYZPAMCSA-N |
SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC(=O)O)C(C)O)CCN)CCN |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)O)O |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC(=O)O)C(C)O)CCN)CCN |
Other CAS No. |
1406-11-7 |
Synonyms |
Polymyxin Polymyxin M Polymyxins |
Origin of Product |
United States |
Scientific Research Applications
Clinical Applications
-
Treatment of Multidrug-Resistant Infections
- Indications : Polymyxins are primarily indicated for serious infections caused by multidrug-resistant strains of Pseudomonas aeruginosa, Acinetobacter baumannii, and Enterobacteriaceae.
- Use in Pediatric Populations : A study indicated that intravenous Polymyxin B had a 52.7% effective rate in treating Carbapenem-resistant Gram-negative bacterial infections in children, emphasizing its role as a salvage therapy when other antibiotics fail .
- Combination Therapy
- Pharmacokinetic/Pharmacodynamic Optimization
Safety Considerations
Despite their effectiveness, the use of polymyxins is associated with nephrotoxicity, which necessitates careful monitoring during treatment. Reports indicate that acute kidney injury occurred in approximately 27.3% of pediatric patients treated with this compound B . Therefore, balancing efficacy with safety remains a critical concern in clinical settings.
Efficacy Data
Case Studies
- Intravenous this compound B in Pediatric Patients :
- Combination Therapy with Netropsin :
Comparison with Similar Compounds
This compound A
VRP-034 (Novel Analogue)
Zosurabalpin (RG6006)
Pharmacokinetic Variability and Batch Differences
Preparation Methods
Strain Selection and Inoculum Preparation
The production of this compound B traditionally relies on Bacillus polymyxa strains, such as NRRL B-719, which exhibit stable antibiotic yields for up to 40 generations. Inoculum preparation begins with slant agar cultures containing soya flour as the primary amino acid source. Bacterial suspensions are incubated at 28°C for 68–72 hours, followed by transfer to Erlenmeyer flasks containing vegetative growth media. A two-stage inoculum cultivation process is critical for maximizing cell density prior to fermentation:
-
First-stage inoculum : 1% bacterial suspension in corn-steep liquid (20 g/L), glucose (50 g/L), and ammonium sulfate (4 g/L), agitated at 240 rpm for 14–18 hours.
-
Second-stage inoculum : 0.1% transfer to laboratory-scale fermenters (30 L) with identical media, cultivated for 14–18 hours under 40–50 kPa pressure and 0.4–1 vvm aeration.
Fermentation Media Composition
Optimized fermentation media for B. polymyxa include organic nitrogen sources and controlled carbon supplementation (Table 1).
Table 1: Composition of High-Yield Fermentation Media for this compound B
| Component | Concentration (g/L) | Function |
|---|---|---|
| Soya flour | 12 | Amino acid source |
| Wheat flour | 12 | Carbohydrate & nitrogen |
| Glucose | 15 | Carbon source |
| Ammonium sulfate | 3 | Nitrogen supplement |
| Monopotassium phosphate | 0.3 | Phosphorus source |
| Calcium carbonate | 1 | pH stabilization |
The pH is adjusted to 6.8–7.0 pre-sterilization, and antifoaming agents (e.g., vegetable oil) are added to mitigate foam formation during fermentation.
Fermentation Conditions and Yield Optimization
Industrial-scale fermentation occurs in 35 L bioreactors under the following conditions:
-
Temperature : 28°C
-
Aeration : 0.5–0.8 vvm
-
Agitation : 200–300 rpm (maintaining dissolved oxygen >30%)
Glucose and ammonium sulfate are fed continuously to maintain concentrations at 1.5–2.5 g/L and 0.3–0.5 g/L, respectively. Fermentation terminates after 44–54 hours when glucose utilization ceases and dissolved oxygen levels spike, yielding 1.8–2.8 g this compound B per liter of filtrate.
Genetic Engineering and Surrogate Host Systems
Heterologous Expression in Bacillus subtilis
To overcome the genetic intractability of Paenibacillus polymyxa, the this compound synthetase gene cluster (pmxABCDE) was integrated into B. subtilis 168. However, initial yields were low (0.125 g/L) and required exogenous Dab supplementation.
Dab-Independent Production via ectB Insertion
Downstream Processing and Purification
Filtration and Initial Recovery
Post-fermentation broth is filtered to remove biomass, yielding a crude this compound solution. Centrifugation at 10,000 × g for 20 minutes achieves >95% cell removal.
Precipitation and Chromatography
This compound sulfate is precipitated using sulfuric acid (pH 2.0–2.5) and purified via ion-exchange chromatography. A patent-pending process (WO2010058427A2) describes a two-step crystallization method that achieves >98% purity.
Table 2: Purification Efficiency of this compound B Sulfate
| Step | Purity (%) | Recovery (%) |
|---|---|---|
| Crude filtrate | 45–50 | 100 |
| Acid precipitation | 70–75 | 85 |
| Ion-exchange chromatography | 95 | 70 |
| Crystallization | >98 | 60 |
Quality Control and Analytical Methods
High-Performance Liquid Chromatography (HPLC)
This compound B components are quantified using reverse-phase HPLC with UV detection (λ = 214 nm). The European Pharmacopoeia specifies limits for impurities:
Bioactivity Assays
Antimicrobial potency is determined via agar diffusion assays against Escherichia coli ATCC 25922, with 1 mg corresponding to 6,500 IU.
Comparative Analysis of Production Strains
Table 3: Yield Comparison Across Production Systems
| Strain | Yield (g/L) | Fermentation Time (h) | Dab Requirement |
|---|---|---|---|
| B. polymyxa NRRL B-719 | 2.8 | 54 | No |
| B. subtilis 168 (wild-type) | 0.125 | 116 | Yes |
| B. subtilis BSK4-rB | 0.288 | 72 | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
